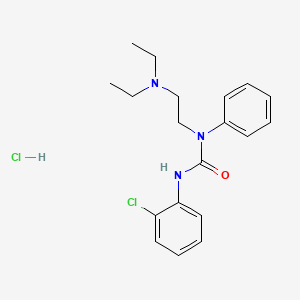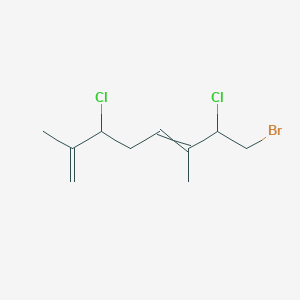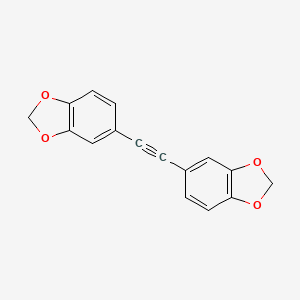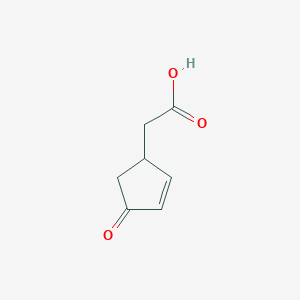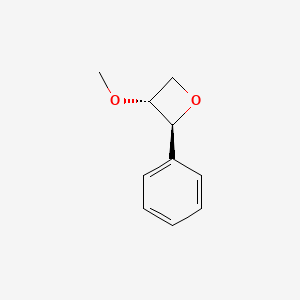
(2S,3R)-3-methoxy-2-phenyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-methoxy-2-phenyloxetane is a chiral oxetane derivative with a methoxy group and a phenyl group attached to the oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-methoxy-2-phenyloxetane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral epoxide with a phenyl Grignard reagent, followed by methoxylation to introduce the methoxy group. The reaction conditions often include the use of anhydrous solvents and low temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of various organic compounds, including oxetane derivatives .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-3-methoxy-2-phenyloxetane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., NaBr) and amines (e.g., NH3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of various substituted oxetanes.
Aplicaciones Científicas De Investigación
(2S,3R)-3-methoxy-2-phenyloxetane has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-methoxy-2-phenyloxetane involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The methoxy and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-methoxy-2-phenyloxetane: Unique due to its specific stereochemistry and functional groups.
(2S,3R)-3-methylglutamate: Another chiral compound with biological significance.
(2S,3R)-tartaric acid: Known for its meso form and optical activity.
Uniqueness
This compound stands out due to its combination of a methoxy group and a phenyl group on the oxetane ring, which imparts unique chemical and physical properties. Its specific stereochemistry also makes it valuable for applications requiring high enantioselectivity.
Propiedades
Número CAS |
74824-91-2 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(2S,3R)-3-methoxy-2-phenyloxetane |
InChI |
InChI=1S/C10H12O2/c1-11-9-7-12-10(9)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10+/m1/s1 |
Clave InChI |
XKXIPCZUMROHPC-ZJUUUORDSA-N |
SMILES isomérico |
CO[C@@H]1CO[C@H]1C2=CC=CC=C2 |
SMILES canónico |
COC1COC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



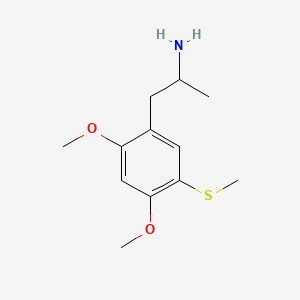
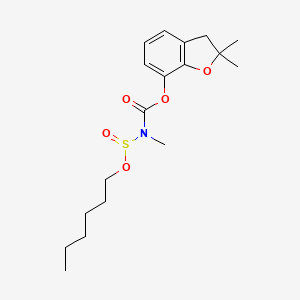
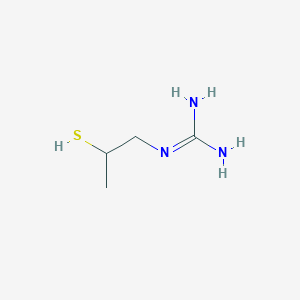
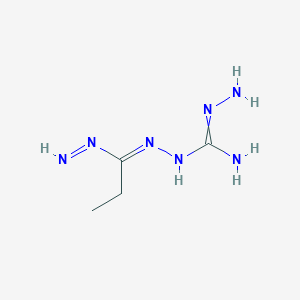
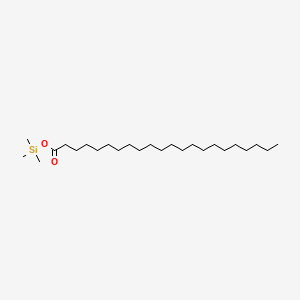
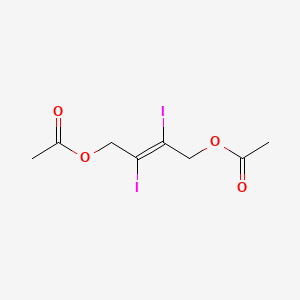
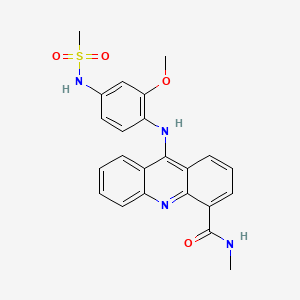

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
